molecular formula C14H16NNaO5S B1473501 2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt CAS No. 1135201-17-0

2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt

Cat. No.: B1473501
CAS No.: 1135201-17-0
M. Wt: 333.34 g/mol
InChI Key: IXJPXOIYBAVMFK-UHFFFAOYSA-M
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Description

2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt is a versatile chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is part of the indole family, which is known for its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt typically involves the reaction of isoindole derivatives with hexanesulfonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce more reduced isoindole compounds.

Scientific Research Applications

2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt apart from similar compounds is its unique hexanesulfonic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where other indole derivatives may not be as effective .

Properties

IUPAC Name

sodium;6-(1,3-dioxoisoindol-2-yl)hexane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S.Na/c16-13-11-7-3-4-8-12(11)14(17)15(13)9-5-1-2-6-10-21(18,19)20;/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJPXOIYBAVMFK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt
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2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt
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2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt
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2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt
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2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt
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2H-Isoindole-2-hexanesulfonic acid, 1,3-dihydro-1,3-dioxo-, sodium salt

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